N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyrazolo[4,3-c]pyridine core, and a carboxamide group. Its intricate molecular architecture makes it a subject of interest for researchers exploring new therapeutic agents.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-10-26-12-17(22(28)24-15-8-9-19-20(11-15)31-14-30-19)21-18(13-26)23(29)27(25-21)16-6-4-3-5-7-16/h3-9,11-13H,2,10,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKPKLBESUNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyrazolo[4,3-c]pyridine core . This reaction often employs catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the benzodioxole ring.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor.
Industry: In the pharmaceutical industry, this compound can be used as a lead compound for drug development, particularly in the search for new anticancer agents.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves the inhibition of mitochondrial membrane potential . This compound targets the mitochondria, disrupting their function and leading to cell death, particularly in glucose-starved tumor cells. The inhibition of the mechanistic target of rapamycin (mTOR) pathway is also implicated in its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole moiety.
Indole-based Compounds: These compounds share structural similarities and are also studied for their anticancer properties.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific combination of functional groups and its ability to selectively target glucose-starved tumor cells. This selectivity makes it a valuable compound for further research and development in cancer therapy.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound with potential pharmacological applications. The structure of this compound suggests it may exhibit significant biological activities due to the presence of the pyrazolo[4,3-c]pyridine core and the benzodioxole moiety. This article reviews the biological activity of this compound based on recent studies and findings.
The molecular formula of this compound is with a molecular weight of 366.37 g/mol. The compound features several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O4 |
| Molecular Weight | 366.37 g/mol |
| LogP | 1.9664 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 70.038 Ų |
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit antimicrobial activities. For instance, compounds structurally related to N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl derivatives have shown promising results against Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated that certain substitutions on the pyrazole ring enhance the antimicrobial efficacy against Mtb strains .
Anticancer Activity
Research has also explored the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. A study indicated that compounds with similar structures could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and growth .
Enzyme Inhibition
The compound’s structural features suggest potential as an enzyme inhibitor. Pyrazolo[4,3-c]pyridines have been investigated for their ability to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs), which are crucial in inflammatory processes and cellular signaling .
Case Studies
- Mycobacterium tuberculosis Inhibition : A study evaluated a series of pyrazolo[4,3-c]pyridine derivatives against Mtb H37Rv strain using the microplate alamar blue assay (MABA). Results showed that modifications at the N(1) and C(3) positions significantly increased activity, with some compounds exhibiting low micromolar IC50 values .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and A549) demonstrated that certain analogs led to a reduction in cell viability by over 60% at concentrations as low as 10 µM. Mechanistic studies revealed that these compounds triggered caspase-dependent apoptosis pathways .
Q & A
Q. Basic
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) resolves the substitution pattern of the pyrazolo-pyridine core and confirms benzodioxol integration .
- X-ray crystallography (as demonstrated for structurally analogous compounds) provides absolute configuration validation, particularly for stereochemical assignments .
- High-resolution mass spectrometry (HRMS) and IR spectroscopy verify molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
How can synthetic yields be optimized for multi-step routes involving this compound?
Q. Advanced
- Reaction condition control : Temperature gradients (e.g., 60–80°C for cyclization steps) and solvent polarity (e.g., DMF for solubility) improve intermediate stability .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in benzodioxol coupling .
- Purification strategies : Gradient elution in flash chromatography or recrystallization from ethanol/water mixtures reduces byproduct contamination .
What biological targets are hypothesized for this compound based on structural analogs?
Advanced
Analogous pyrazolo-pyridine derivatives exhibit inhibition of poly(ADP-ribose) polymerase (PARP) , a DNA repair enzyme, and modulation of apoptosis pathways (e.g., Bcl-2/Bax ratio). The benzodioxol group may enhance blood-brain barrier penetration, suggesting potential CNS applications. Target validation requires kinase profiling assays and molecular docking studies .
How can computational methods streamline reaction design and mechanistic analysis?
Q. Advanced
- Reaction path modeling : Quantum mechanical calculations (DFT) predict transition states for cyclization steps, reducing trial-and-error optimization .
- Machine learning : Training models on existing pyrazolo-pyridine synthesis data (e.g., solvent/reagent combinations) identifies high-yield conditions .
- Molecular dynamics simulations : Solvent effects on benzodioxol coupling efficiency can be modeled to prioritize experimental conditions .
How should researchers address contradictions in reported synthetic protocols for analogous compounds?
Q. Advanced
| Parameter | Protocol A () | Protocol B () | Resolution Strategy |
|---|---|---|---|
| Cyclization Temp | 70°C (DMF, 12 hrs) | 100°C (toluene, 6 hrs) | Screen at 80°C with DMF/toluene mixtures to balance rate and side reactions. |
| Catalyst | Pd(OAc)₂ | CuI | Use Pd/Cu bimetallic systems for synergistic effects. |
| Yield | 45% | 62% | Optimize stoichiometry of benzodioxol precursor (1.2 eq vs. 1.5 eq). |
Contradictions often arise from divergent reagent ratios or solvent polarity. Systematic DoE (Design of Experiments) approaches resolve these .
What stability challenges are associated with this compound, and how can they be mitigated?
Q. Advanced
- Hydrolytic degradation : The carboxamide group is susceptible to hydrolysis in acidic/basic conditions. Store at pH 6–7 in anhydrous DMSO at -20°C .
- Photooxidation : The benzodioxol ring may degrade under UV light. Use amber vials and inert atmospheres during handling .
- Thermal decomposition : DSC analysis identifies decomposition onset at ~180°C, requiring low-temperature reactions (<120°C) .
What in vitro assays are recommended for preliminary biological evaluation?
Q. Advanced
- PARP inhibition assay : Measure IC₅₀ using recombinant PARP-1 and NAD⁺ analogs .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Solubility profiling : Determine logP via HPLC and correlate with Franz cell diffusion for bioavailability predictions .
How does the propyl substituent at position 5 influence physicochemical properties?
Advanced
The propyl chain enhances lipophilicity (predicted logP = 3.2), improving membrane permeability but reducing aqueous solubility. Molecular dynamics simulations show the alkyl chain induces conformational rigidity in the pyrazolo-pyridine core, potentially affecting target binding .
What strategies are effective for scaling up synthesis without compromising purity?
Q. Advanced
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., benzodioxol coupling) .
- Crystallization-driven purification : Use antisolvent (e.g., hexane) addition to isolate high-purity (>98%) product .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
